5-(Tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol
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Overview
Description
5-(Tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol is an organic compound that features a benzene ring substituted with a tert-butyl group, a morpholinomethyl group, and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzene Ring Substituents: The initial step involves the introduction of the tert-butyl group and the hydroxyl groups onto the benzene ring. This can be achieved through Friedel-Crafts alkylation and subsequent hydroxylation reactions.
Introduction of the Morpholinomethyl Group: The morpholinomethyl group can be introduced via a Mannich reaction, where formaldehyde, morpholine, and the benzene derivative react under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl groups or modify the morpholinomethyl group.
Substitution: The tert-butyl group or the morpholinomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dehydroxylated derivatives.
Scientific Research Applications
5-(Tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol involves its interaction with specific molecular targets. The hydroxyl groups and the morpholinomethyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(Tert-butyl)-2-hydroxybenzaldehyde: Similar structure but lacks the morpholinomethyl group.
3-(Morpholinomethyl)phenol: Similar structure but lacks the tert-butyl group.
2,4-Di-tert-butylphenol: Similar structure but lacks the morpholinomethyl group and has an additional tert-butyl group.
Uniqueness
5-(Tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol is unique due to the presence of both the tert-butyl group and the morpholinomethyl group on the benzene ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-tert-butyl-3-(morpholin-4-ylmethyl)benzene-1,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-15(2,3)12-8-11(14(18)13(17)9-12)10-16-4-6-19-7-5-16/h8-9,17-18H,4-7,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHOBORMCCTQOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)O)O)CN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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